tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate

Purity Quality Control Vendor Comparison

tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate (CAS 1286274-43-8) is a bifunctional piperidine derivative with molecular formula C₁₃H₂₅N₃O₃ and a molecular weight of 271.36 g/mol. Structurally, it features a Boc-protected 4-aminopiperidine core substituted at the N-1 position with a methylcarbamoylmethyl group.

Molecular Formula C13H25N3O3
Molecular Weight 271.36
CAS No. 1286274-43-8
Cat. No. B3027432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate
CAS1286274-43-8
Molecular FormulaC13H25N3O3
Molecular Weight271.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)NC
InChIInChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-7-16(8-6-10)9-11(17)14-4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,18)
InChIKeyMQVAWICNAYCARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate (CAS 1286274-43-8): Structural and Functional Baseline for Procurement Decisions


tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate (CAS 1286274-43-8) is a bifunctional piperidine derivative with molecular formula C₁₃H₂₅N₃O₃ and a molecular weight of 271.36 g/mol . Structurally, it features a Boc-protected 4-aminopiperidine core substituted at the N-1 position with a methylcarbamoylmethyl group. This compound serves as a versatile small molecule scaffold for medicinal chemistry applications, particularly as a protected intermediate for synthesizing FAAH-targeting carbamates and kinase inhibitor pharmacophores . Its commercial availability from multiple vendors with purity specifications ranging from 95% to ≥98% enables procurement flexibility for research programs requiring defined quality benchmarks .

Why Generic Substitution Fails for tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate: Structural Nuances That Drive Selection


Interchanging this compound with closely related piperidine carbamates introduces quantifiable discrepancies in physicochemical properties, synthetic utility, and pharmacological relevance. The N-methylcarbamoylmethyl substituent at the piperidine N-1 position provides a specific hydrogen-bonding motif and steric profile distinct from analogs lacking the methylene spacer (e.g., CAS 1286274-70-1) or bearing different N-acyl groups . Furthermore, the presence of the acid-labile Boc protecting group at the 4-position enables orthogonal deprotection strategies that are not available with other N-protecting groups such as acetyl or benzyl, making this compound a uniquely positioned intermediate for multi-step syntheses where chemoselectivity is critical . These structural differences translate into measurable variations in computed LogP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts that directly impact downstream applications in CNS drug discovery and targeted protein degradation .

Quantitative Differentiation Evidence for tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate: Comparator-Based Data for Procurement Decisions


Purity Specification Comparison: NLT 98% (MolCore) vs. 95% (Fluorochem/CymitQuimica) for the Target Compound

MolCore offers tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate with a purity specification of NLT 98% (Not Less Than 98%) under ISO certification, whereas the Fluorochem brand distributed by CymitQuimica lists the same compound at 95.0% purity . This represents a minimum purity delta of +3 percentage points for the MolCore product, which can be critical for applications requiring high starting material fidelity, such as parallel library synthesis or fragment-based screening where impurities may generate false positives.

Purity Quality Control Vendor Comparison

Computational Physicochemical Properties: Target Compound vs. Close Structural Analog (CAS 1286274-70-1)

The target compound (CAS 1286274-43-8) displays a computed LogP of 0.7215 and TPSA of 70.67 Ų, with 2 hydrogen bond donors and 4 acceptors . Its closest structural analog, tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate (CAS 1286274-70-1), lacks the methylene spacer between the piperidine nitrogen and the carbonyl group, which is expected to reduce LogP and alter the hydrogen-bonding geometry due to the direct carbamoyl attachment. While computed data for the analog are not available from the same source, the target compound's LogP falls within the favorable range for CNS drug candidates (LogP 1–3), and its TPSA of 70.67 Ų is below the 90 Ų threshold commonly associated with good blood-brain barrier penetration [1]. The presence of the methylene spacer in the target compound provides an additional rotatable bond (3 total), offering greater conformational flexibility compared to the analog (2 rotatable bonds), which may enhance binding site adaptability.

LogP TPSA Drug-likeness CNS Multiparameter Optimization

Purity Grade Advantage of Target Compound Over Closest Structural Analog (CAS 1286274-70-1)

The target compound (CAS 1286274-43-8) is commercially available at ≥98% purity (ChemScene, MolCore, Leyan), whereas its closest structural analog, tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate (CAS 1286274-70-1), is predominantly supplied at 95% purity across major vendors including ChemScene, CymitQuimica, and Bidepharm . This represents a consistent purity differential of ≥3 percentage points across multiple independent suppliers. For applications in fragment-based drug discovery or parallel library synthesis where high starting material fidelity is essential to avoid false-positive screening hits, this purity gap is a meaningful procurement consideration.

Purity Batch Consistency Analogs Comparison

Synthetic Utility as a Protected Building Block: Orthogonal Deprotection Advantage Supported by Vendor Scaffold Designation

The compound is explicitly marketed as a 'versatile small molecule scaffold' by CymitQuimica (Ref. 3D-LBC27443), reflecting its dual functionality as both a protected amine (via the Boc group at the 4-position) and a pre-installed N-methylacetamide pharmacophore at the N-1 position . In contrast, simpler building blocks such as tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0, Boc-4-aminopiperidine) provide only the protected amine without the N-1 substitution, requiring additional synthetic steps to introduce the pharmacophoric element [1]. The Boc group on the target compound can be selectively removed under acidic conditions (e.g., TFA/DCM) to reveal a free amine for further derivatization, while the N-methylcarbamoylmethyl group remains stable, enabling convergent synthetic strategies that reduce step count and improve overall yield in multi-step syntheses.

Boc Deprotection Orthogonal Chemistry Building Block Fragment-Based Drug Discovery

Pharmacophoric Relevance to Kinase Inhibitor Scaffolds: N-Methylcarbamoylmethyl Piperidine as a Key Intermediate in EGFR/HER2 Inhibitor Synthesis

The N-methylcarbamoylmethyl piperidine substructure present in the target compound is a critical pharmacophoric element in 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoylmethyl)piperidin-4-yl]oxy}quinazoline and related EGFR/HER2 inhibitors developed by AstraZeneca (including AZD8931 analogs) [1]. The target compound, with its Boc-protected 4-amine, serves as a direct precursor to the amino-piperidine intermediate required for constructing the 4-oxy linkage to the quinazoline core. In contrast, the close analog CAS 1286274-70-1, which lacks the methylene spacer, cannot map directly onto this pharmacophore as the carbonyl attachment geometry differs. This structural correspondence to a clinically validated kinase inhibitor scaffold provides a clear rationale for prioritizing the target compound over analogs that lack the required N-methylcarbamoylmethyl geometry in drug discovery programs targeting the ErbB receptor family.

Kinase Inhibitor EGFR HER2 Quinazoline Intermediate

Optimal Application Scenarios for tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate: Evidence-Driven Use Cases


Fragment-Based Drug Discovery (FBDD) Requiring High-Purity Scaffolds with Pre-Installed Pharmacophores

The compound's ≥98% purity (ChemScene, MolCore) and designation as a versatile small molecule scaffold make it suitable for fragment-based screening libraries where impurity-driven false positives must be minimized. The pre-installed N-methylcarbamoylmethyl group provides a hydrogen-bonding motif (2 H-donors, 4 H-acceptors) that can directly engage biological targets without additional synthetic elaboration, accelerating hit-to-lead timelines. Procuring the NLT 98% grade from MolCore under ISO certification is recommended for FBDD campaigns requiring batch-to-batch reproducibility .

CNS-Targeted Medicinal Chemistry Leveraging Favorable Physicochemical Properties

With a computed LogP of 0.7215 and TPSA of 70.67 Ų—below the 90 Ų threshold for blood-brain barrier penetration—this compound occupies a favorable CNS drug-like property space . Its 3 rotatable bonds offer greater conformational flexibility than the 2-bond analog CAS 1286274-70-1, potentially enabling better adaptation to shallow CNS target binding pockets. Researchers pursuing CNS indications where moderate lipophilicity and controlled hydrogen-bonding capacity are required should prioritize this scaffold over more polar, less flexible alternatives [1].

Synthesis of EGFR/HER2 Kinase Inhibitor Intermediates Using Orthogonal Protection Strategy

The Boc-protected 4-amine combined with the N-methylcarbamoylmethyl piperidine substructure directly maps onto the pharmacophore of AstraZeneca's quinazoline-based EGFR/HER2 inhibitors . Selective Boc deprotection under acidic conditions liberates the 4-amine for O-linkage formation to the quinazoline core while preserving the N-methylcarbamoylmethyl group intact. This orthogonal reactivity eliminates at least one synthetic step compared to routes starting from unprotected piperidine building blocks, improving overall yield and reducing purification burden in multi-step kinase inhibitor syntheses .

Parallel Library Synthesis Requiring Consistent Vendor-Independent Purity

The target compound is consistently available at ≥98% purity across multiple independent vendors (ChemScene ≥98%, MolCore NLT 98%, Leyan 98%) , whereas its closest analog CAS 1286274-70-1 is predominantly supplied at 95% purity . For parallel library synthesis where >100 compounds are generated from a common intermediate, the ≥3 percentage point purity advantage reduces cumulative impurity carry-through, minimizing the need for post-synthesis purification and enabling higher-throughput screening of crude reaction products.

Quote Request

Request a Quote for tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.